Pentylone hydrochloride

Catalog No.
S1786241
CAS No.
17763-01-8
M.F
C13H18ClNO3
M. Wt
271.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentylone hydrochloride

CAS Number

17763-01-8

Product Name

Pentylone hydrochloride

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

InChI

InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H

InChI Key

WEFFVTZHXLDTJV-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

Synonyms

1-(1,3-benzodioxol-5-yl)-2-(methylamino)-1-pentanone, monohydrochloride

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

Pentylone (hydrochloride) (CRM) is a certified reference material categorized as a cathinone. Pentylone has been detected in products sold as bath salts. Pentylone is regulated as a Schedule I compound in the United States. Pentylone (hydrochloride) (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Pentylone (hydrochloride) is an analytical reference material categorized as a cathinone. Pentylone has been detected in products sold as bath salts. Pentylone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Several alternative cathinone derivatives of the abused substances mephedrone and methylenedioxy pyrovalerone (MDPV;), which have been shown to produce stimulant effects similar to 3,4-methylenedioxymethamphetamine amphetamines and cocaine, have gained attention as recreational legal highs due to their unregulated availability as ingredients in “spice” or other mixtures. Pentylone, a cathinone derivative shown to have psychostimulant effects, was recently identified as a component of the designer drug mixture, NRG. The physiological, neurological, and toxicological actions of pentylone have not been characterized. This compound is for the forensic analysis of samples that may contain this compound. It is supplied as the hydrochloride salt of pentylone for ease of solubility in aqueous solvents.

Pentylone hydrochloride (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one HCl) is a synthetic cathinone widely utilized as a certified reference material (CRM) and pharmacological probe. As a hydrochloride salt, it presents as a stable, water-soluble crystalline solid (solubility ≥ 10 mg/mL in PBS), ensuring direct integration into aqueous biological assays and liquid chromatography mobile phases . In procurement contexts, it is primarily sourced by forensic toxicology laboratories and neuropharmacology researchers to benchmark monoamine transporter inhibition and to calibrate GC-MS/LC-MS instruments for the definitive identification of substituted methylenedioxycathinones [1].

In forensic and toxicological analysis, substituting pentylone with close structural analogs like eutylone, butylone, or N-ethylpentylone leads to critical identification failures. These positional isomers produce highly overlapping electron-ionization (EI) mass spectra and solid-state infrared (GC-IR) profiles, frequently causing algorithmic library mismatches and false positives [1]. Furthermore, in pharmacological assays, altering the α-carbon alkyl chain length drastically shifts the dopamine-to-serotonin transporter (DAT/SERT) selectivity ratio, meaning analogs like butylone cannot serve as functional proxies for pentylone's specific neurochemical profile [2]. Consequently, procuring the exact pentylone hydrochloride standard is mandatory for retention time locking and precise in vitro transporter modeling.

Quantified DAT/SERT Selectivity Ratio Compared to Butylone

In structure-activity relationship (SAR) studies of synthetic cathinones, the length of the α-carbon alkyl chain directly dictates transporter selectivity. In HEK-293 cells expressing human transporters, pentylone hydrochloride demonstrates a highly potent dopamine transporter (DAT) inhibition (IC50 = 0.31 µM) compared to its shorter-chain analog butylone (IC50 = 1.44 µM) [1]. This translates to a DAT/SERT selectivity ratio of 6.2 for pentylone versus 2.1 for butylone [1]. For researchers modeling psychostimulant mechanisms, this quantitative divergence makes pentylone a strictly required probe for high-DAT/low-SERT pharmacological profiling.

Evidence DimensionDAT/SERT Inhibition Ratio (HEK-293 cells)
Target Compound DataPentylone HCl (DAT IC50 = 0.31 µM; Ratio = 6.2)
Comparator Or BaselineButylone (DAT IC50 = 1.44 µM; Ratio = 2.1)
Quantified Difference3-fold higher DAT/SERT selectivity for pentylone
ConditionsIn vitro uptake inhibition assay in HEK-293 cells stably expressing DAT or SERT

Procurement of pentylone is required for neuropharmacology labs needing a specific high-DAT selectivity benchmark that shorter-chain analogs cannot provide.

Elimination of False Positives in GC-MS Isomer Differentiation

The emergence of novel psychoactive substances requires exact reference materials to resolve algorithmic library misidentifications. Studies evaluating GC-MS and GC-IR differentiation of synthetic cathinones reveal that software libraries frequently confuse pentylone with its positional isomers, such as N-ethylpentylone and eutylone, due to highly similar fragmentation patterns [1]. Utilizing a high-purity pentylone hydrochloride standard allows laboratories to establish absolute retention time locking and exact quantification via molecular ion intensity, which generic spectral libraries cannot reliably achieve[2].

Evidence DimensionAnalytical Identification Accuracy
Target Compound DataHigh-purity Pentylone HCl reference standard
Comparator Or BaselineReliance on generic GC-MS/GC-IR software libraries
Quantified DifferenceEliminates false positive isomer matches (e.g., eutylone vs pentylone)
ConditionsGC-MS and GC-IR analysis of casework materials and synthetic cathinone mixtures

Forensic and toxicological laboratories must procure the exact pentylone standard to legally and scientifically validate the specific identity of seized materials against positional isomers.

Assay Compatibility and Stability via Hydrochloride Salt Formulation

For in vitro biological assays and liquid chromatography, the physical form of the reference standard dictates handling and reproducibility. Pentylone hydrochloride provides quantitative aqueous solubility, achieving concentrations of ≥ 10 mg/mL in Phosphate Buffered Saline (PBS, pH 7.2) and DMSO. In contrast, freebase cathinones are prone to rapid oxidative degradation and poor aqueous solubility, complicating mobile phase integration and synaptosome assay preparations. The hydrochloride salt ensures consistent dosing and stable stock solutions, which is vital for reproducible IC50 determinations and long-term storage .

Evidence DimensionAqueous Solubility and Stability
Target Compound DataPentylone Hydrochloride (≥ 10 mg/mL in PBS)
Comparator Or BaselinePentylone Freebase (poor aqueous solubility, lower stability)
Quantified DifferenceOrders of magnitude higher aqueous solubility and extended shelf-life
ConditionsStandard laboratory preparation for LC-MS mobile phases and in vitro biological assays

The hydrochloride salt form guarantees the solubility and stability required for reliable, reproducible quantitative analysis and biological testing.

Forensic GC-MS/LC-MS Calibration

Essential as a certified reference material for retention time locking and exact mass spectral confirmation to distinguish pentylone from closely related positional isomers like eutylone and N-ethylpentylone in seized materials and post-mortem toxicology [1].

Neuropharmacological Transporter Assays

Procured as a high-DAT/low-SERT selectivity probe in HEK-hDAT/hSERT cell lines or rat brain synaptosomes, allowing researchers to accurately map the structure-activity relationships of α-carbon extended synthetic cathinones [2].

Metabolite Tracking in Toxicology

Utilized as a primary reference standard to confirm the metabolic breakdown pathways of dipentylone and N,N-dimethylpentylone in human performance and post-mortem toxicological casework [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

271.0975211 g/mol

Monoisotopic Mass

271.0975211 g/mol

Heavy Atom Count

18

Appearance

Assay:≥98%A crystalline solid

UNII

G25D1I5MV5

Wikipedia

Pentylone hydrochloride

Dates

Last modified: 08-15-2023
1.Brandt, S.D.,Sumnall, H.R.,Measham, F., et al. Analyses of second-generation /'legal-highs/' in the UK: Initial findings. Drug Test.Anal. 2(8), 377-382 (2010).

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